オルトバナジン酸ナトリウム

概要

説明

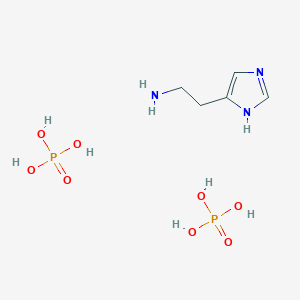

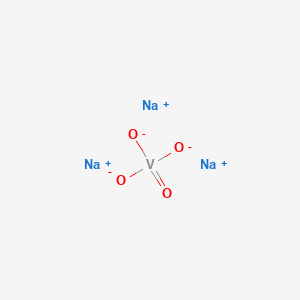

オルトバナジン酸ナトリウムは、化学式 Na₃VO₄ を持つ無機化合物です。二水和物 Na₃VO₄·2H₂O を形成し、VO₄³⁻ オキシアニオンの塩です。 この化合物は無色の水溶性固体であり、特にリン酸塩の構造模倣体としての様々な生物学的活性で知られています .

科学的研究の応用

Sodium orthovanadate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving vanadium compounds.

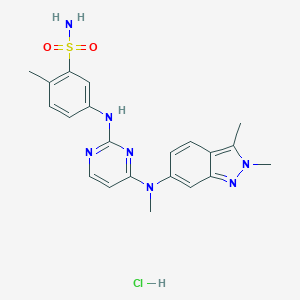

Biology: It acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases. It is also used in studies related to cell signaling and enzyme inhibition.

作用機序

オルトバナジン酸ナトリウムは、リン酸塩を模倣し、ATPase やホスファターゼなどの酵素を阻害することによって効果を発揮します。 競合阻害剤として作用し、これらの酵素の活性部位に結合して、正常な機能を阻害します . この阻害は、希釈または EDTA の添加によって逆転させることができます . この化合物は、アポトーシスやグルコース代謝に関与するものを含む、様々な細胞経路にも影響を与えます .

類似化合物の比較

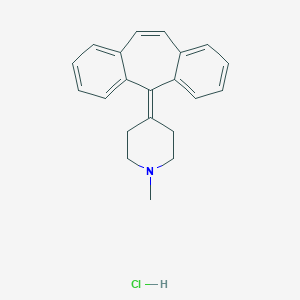

オルトバナジン酸ナトリウムは、リン酸塩に構造的に類似しているため、強力な酵素阻害剤として作用することができ、この点でユニークです。類似の化合物には、以下のようなものがあります。

メタバナジン酸ナトリウム(NaVO₃): 類似の阻害特性を持つ別のバナジウム化合物です。

メタバナジン酸アンモニウム(NH₄VO₃): 同様の用途に使用されますが、溶解度や反応性のプロファイルが異なります。

硫酸バナジル(VOSO₄): 糖尿病研究で使用されることが知られており、オルトバナジン酸ナトリウムとは酸化状態が異なります.

これらの化合物は、オルトバナジン酸ナトリウムと一部の特性を共有していますが、特定の用途や反応性においては異なります。

Safety and Hazards

将来の方向性

Sodium orthovanadate has been shown to exhibit anti-angiogenic, antiapoptotic, and blood glucose-lowering effects on colon cancer associated with diabetes . It has also been found to be a potent mitigator of radiation-induced damage to the hematopoietic system in mice . These findings suggest potential future directions for the use of sodium orthovanadate in medical applications.

生化学分析

Biochemical Properties

Sodium orthovanadate acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases . Its inhibitory effects can be reversed by dilution or the addition of ethylenediaminetetraacetic acid (EDTA) .

Cellular Effects

Sodium orthovanadate has been shown to have significant effects on various types of cells. For instance, it has been found to reduce blood glucose levels and tumor parameters in animals . In vitro studies have revealed that sodium orthovanadate can decrease cell proliferation dose-dependently . Additionally, it has been found to induce apoptosis, as depicted from rhodamine-123 dye assay and annexin V-FITC assay using flow cytometry .

Molecular Mechanism

The molecular mechanism of sodium orthovanadate involves its role as a competitive inhibitor of protein phosphotyrosyl phosphatases . It can preserve the protein tyrosyl phosphorylation state in cells, cell lysates, and protein tyrosine kinase assays .

Temporal Effects in Laboratory Settings

Sodium orthovanadate exhibits concentration- and time-dependent anticancer effects on various types of tumors . It has been shown to inhibit cell viability, induce G2/M phase cell cycle arrest, stimulate apoptosis, and reduce mitochondrial membrane potential in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, sodium orthovanadate has been shown to reduce the blood glucose level and tumor parameters . The effects of sodium orthovanadate vary with different dosages. For instance, a single administration of sodium orthovanadate at a dose of 20 mg/kg markedly improved the 30-day survival rate and the peripheral blood hemogram, relieved bone marrow aplasia, and decreased occurrence of the bone marrow micronucleated erythrocytes in the surviving animals .

Metabolic Pathways

Sodium orthovanadate is involved in various metabolic pathways. It has been shown to change the saturated fatty acid (SFA) composition such as palmitic acid and stearic acid, as well as monounsaturated fatty acids (MUFA)—oleic acid and palmitoleic acid .

Subcellular Localization

It is known that sodium orthovanadate is commonly used in the laboratory to preserve the protein tyrosyl phosphorylation state of proteins under study .

準備方法

オルトバナジン酸ナトリウムは通常、五酸化バナジウムを水酸化ナトリウム溶液に溶解させることによって合成されます。 反応は以下の通りです: [ \text{V}2\text{O}_5 + 6 \text{NaOH} \rightarrow 2 \text{Na}_3\text{VO}_4 + 3 \text{H}_2\text{O} ] このプロセスには、溶液を無色になるまで加熱し、その後冷却して pH を約 10 に調整することが含まれます {_svg_2}. 工業生産方法では、同様の手順に従って、化合物の純度と安定性を確保します。

化学反応の分析

オルトバナジン酸ナトリウムは、次のような様々な化学反応を起こします。

酸化と還元: 反応条件に応じて、酸化剤と還元剤の両方として作用することができます。

置換: 構造的類似性から、生物系でリン酸塩の代わりに存在することができます。

縮合: 低 pH レベルでは、オルトバナジン酸ナトリウムは縮合して、デカバナジン酸などのポリオキソバナジン酸を形成することができます.

これらの反応で使用される一般的な試薬には、pH 調整のための塩酸と、その阻害効果を逆転させるためのエチレンジアミン四酢酸(EDTA)があります . これらの反応から生成される主な生成物には、様々なバナジン酸種とポリオキソバナジン酸が含まれます。

科学研究への応用

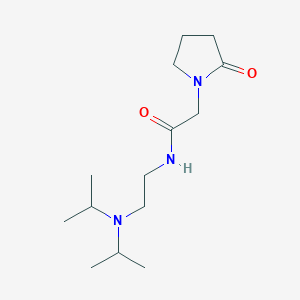

オルトバナジン酸ナトリウムは、科学研究において幅広い用途を持っています。

化学: 様々な化学反応や、バナジウム化合物に関する研究で試薬として使用されます。

生物学: ATPase、アルカリ性および酸性ホスファターゼ、タンパク質チロシンホスファターゼの競合阻害剤として作用します. また、細胞シグナル伝達や酵素阻害に関する研究にも使用されます。

医学: オルトバナジン酸ナトリウムは、抗血管新生作用、抗アポトーシス作用、血糖降下作用を示し、糖尿病に伴う結腸がんなどの疾患に対する潜在的な治療薬となっています.

類似化合物との比較

Sodium orthovanadate is unique due to its structural similarity to phosphates, which allows it to act as a potent enzyme inhibitor. Similar compounds include:

Sodium metavanadate (NaVO₃): Another vanadium compound with similar inhibitory properties.

Ammonium metavanadate (NH₄VO₃): Used in similar applications but with different solubility and reactivity profiles.

Vanadyl sulfate (VOSO₄): Known for its use in diabetes research and its different oxidation state compared to sodium orthovanadate.

These compounds share some properties with sodium orthovanadate but differ in their specific applications and reactivity.

特性

IUPAC Name |

trisodium;trioxido(oxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.V/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIXIJGXTJIKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3VO4, Na3O4V | |

| Record name | sodium orthovanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_orthovanadate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037269 | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.908 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Sodium orthovanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13721-39-6 | |

| Record name | Sodium orthovanadate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium vanadium oxide (Na3VO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium orthovanadate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium tetraoxovanadate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ORTHOVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7845MV6C8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Sodium orthovanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs) [, , , ]. PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins, acting as crucial regulators of cellular signaling. By inhibiting PTPs, sodium orthovanadate promotes the phosphorylation of tyrosine residues, mimicking the effects of tyrosine kinases. This shift in the phosphorylation state of proteins influences a wide range of cellular processes, including cell growth, differentiation, metabolism, and signal transduction [, , , , , ].

ANone: While the provided abstracts do not contain specific spectroscopic data, sodium orthovanadate's basic structural information is as follows:

ANone: The provided abstracts primarily focus on the biological effects of sodium orthovanadate and do not contain specific details on its material compatibility, stability, or applications outside a biological context.

A: While sodium orthovanadate itself is not described as a catalyst in these studies, its action as a PTP inhibitor indirectly influences various enzymatic activities. For example, it can modulate the activity of enzymes involved in glucose metabolism, such as pyruvate kinase and α-glucosidase, thereby impacting blood glucose regulation [, , ].

ANone: The provided abstracts do not discuss any computational chemistry or modeling studies involving sodium orthovanadate.

ANone: The provided abstracts do not provide specific details regarding stability, formulation strategies, or methods to improve the bioavailability of sodium orthovanadate.

ANone: The abstracts provided primarily focus on the biological activity of sodium orthovanadate and do not contain information regarding specific SHE regulations or best practices for handling this compound.

ANone: While detailed PK/PD data is not presented in the abstracts, several studies provide insights into sodium orthovanadate's behavior in vivo:

- Absorption & Distribution: Sodium orthovanadate can be administered via various routes, including intravenous, intraperitoneal, and oral [, , ]. Following administration, it accumulates in various tissues, with the highest concentrations found in the kidneys, followed by bone, liver, and muscle [, ].

- In vivo Activity & Efficacy: Sodium orthovanadate has demonstrated various effects in animal models, including blood glucose reduction in diabetic rats [, , ], improvement in motor function in a mouse model of muscular dystrophy [], and neuroprotection in models of ischemia [].

ANone: The abstracts primarily focus on preclinical research:

- Cell-based assays: Sodium orthovanadate influences various cellular processes in vitro, including stimulating proliferation and differentiation of rat retinal pigment epithelium cells [], affecting growth and apoptosis in human epithelial cancer cell lines [], and modulating cytokine-induced adhesion molecule expression in human umbilical vein endothelial cells [].

- Animal models: In vivo studies demonstrate diverse effects, such as:

- Diabetes: Sodium orthovanadate exhibits insulin-like effects in diabetic rats, improving glucose tolerance and normalizing urea cycle enzyme activity [, , ]. It also influences GLUT4 mRNA expression in skeletal muscle [].

- Neuroprotection: Sodium orthovanadate shows neuroprotective potential in a mouse model of chronic unpredictable mild stress [, ] and in rats with transient middle cerebral artery occlusion [].

- Other: Studies indicate effects on opioid withdrawal syndrome in mice [, ], sugar absorption in rat intestines [, , ], and ovulation in Siberian sturgeon ovarian follicles [].

ANone: The provided abstracts do not offer information on resistance mechanisms or cross-resistance associated with sodium orthovanadate.

ANone: While the abstracts highlight the potential therapeutic benefits of sodium orthovanadate, they also mention potential toxicity:

- Toxicity: High doses of sodium orthovanadate (20-50 mg/kg) were found to be toxic in rats [].

- Adverse Effects: One study noted a decrease in blood glucose levels in rats treated with sodium orthovanadate, although the levels remained within the normal range [].

- Long-term effects: Long-term exposure to sodium orthovanadate (50 ppm in drinking water for 3 months) led to the accumulation of vanadium in rat tissues, particularly in the kidneys and bones, with the levels remaining elevated even after a 6-week depletion phase [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。